An In-depth Technical Guide to Tetrahydro-4-pyrone-d8
An In-depth Technical Guide to Tetrahydro-4-pyrone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-4-pyrone-d8 (CAS No. 2294956-89-9) is the fully deuterated isotopologue of Tetrahydro-4-pyrone.[] In this stable isotope-labeled compound, all eight hydrogen atoms of the parent molecule, Tetrahydro-4-pyrone (also known as Tetrahydro-4H-pyran-4-one), are replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The presence of deuterium atoms imparts a greater mass, which allows for its differentiation from the endogenous, non-labeled compound. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis protocol, and analytical methodologies for Tetrahydro-4-pyrone-d8.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties
| Property | Tetrahydro-4-pyrone | Tetrahydro-4-pyrone-d8 |
| CAS Number | 29943-42-8[4] | 2294956-89-9[] |
| Molecular Formula | C₅H₈O₂[4] | C₅D₈O₂[][5] |
| Molecular Weight | 100.1158 g/mol [4] | 108.17 g/mol [] |
| Appearance | Colorless liquid (inferred) | Neat (liquid) (inferred)[5] |
| Boiling Point | Data not available | Expected to be slightly higher than the non-deuterated form |
| Melting Point | Data not available | Expected to be similar to the non-deuterated form |
| Density | Data not available | Expected to be slightly higher than the non-deuterated form |
Synthesis
A specific, detailed protocol for the synthesis of Tetrahydro-4-pyrone-d8 is not published. However, based on general methods for the deuteration of cyclic ketones, a plausible synthetic route involves the acid- or base-catalyzed hydrogen-deuterium exchange of Tetrahydro-4-pyrone with a deuterium source, typically deuterium oxide (D₂O).
Proposed Experimental Protocol: Acid-Catalyzed Deuteration
This protocol is adapted from general procedures for the α-deuteration of ketones.
Materials:
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Tetrahydro-4-pyrone
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Deuterium oxide (D₂O, 99.8 atom % D)
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Deuterium chloride (DCl) in D₂O (catalyst)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydro-4-pyrone in an excess of deuterium oxide.
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Catalyst Addition: Add a catalytic amount of DCl in D₂O to the solution.
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Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, extracting with a deuterated organic solvent, and analyzing by ¹H NMR to observe the disappearance of the proton signals.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Drying and Solvent Removal: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude Tetrahydro-4-pyrone-d8.
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Purification: The crude product can be purified by distillation or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of Tetrahydro-4-pyrone-d8.
Analytical Characterization
The successful synthesis and purity of Tetrahydro-4-pyrone-d8 can be confirmed using standard analytical techniques.
Mass Spectrometry
Methodology:
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for analysis.
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Ionization: Electron ionization (EI) is a common method.
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Expected Results: The mass spectrum of Tetrahydro-4-pyrone-d8 is expected to show a molecular ion peak (M⁺) at m/z 108, corresponding to the mass of C₅D₈O₂. In contrast, the non-deuterated compound would show a molecular ion at m/z 100. The fragmentation pattern will also be shifted by the mass of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
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¹H NMR: In a proton NMR spectrum, the signals corresponding to the protons in the parent molecule should be absent or significantly reduced, confirming a high degree of deuteration. Residual proton signals can be used to calculate the isotopic purity.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.
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¹³C NMR: The carbon-13 NMR spectrum would be similar to the non-deuterated compound, but the signals for deuterated carbons may show splitting due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift.
Analytical Workflow Diagram
Caption: Proposed workflow for the analytical characterization of Tetrahydro-4-pyrone-d8.
Applications in Research
Due to its nature as a stable isotope-labeled internal standard, Tetrahydro-4-pyrone-d8 is primarily used in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Key applications include:
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Pharmacokinetic Studies: To accurately quantify the concentration of Tetrahydro-4-pyrone or its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates).
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Metabolic Profiling: As a tracer to investigate the metabolic fate of Tetrahydro-4-pyrone in biological systems.
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Environmental Analysis: For the quantification of Tetrahydro-4-pyrone as a potential environmental contaminant.
Conclusion
Tetrahydro-4-pyrone-d8 is a crucial analytical tool for researchers working with its non-deuterated counterpart. While specific experimental data for the deuterated compound is limited, its properties and synthesis can be reasonably inferred from existing knowledge of isotopic labeling and the chemistry of cyclic ketones. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this valuable research chemical. As with any chemical synthesis and analysis, appropriate safety precautions should be taken, and all procedures should be performed by qualified personnel in a laboratory setting.
